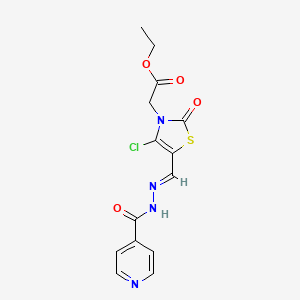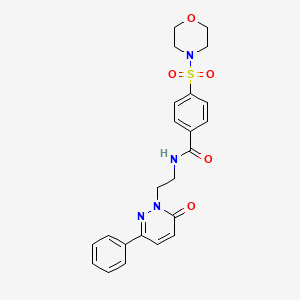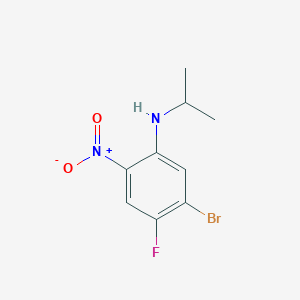
(E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C14H13ClN4O4S and its molecular weight is 368.79. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
The chemical structure of (E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate belongs to a class of compounds that exhibit a broad range of reactivity and applications in synthetic organic chemistry. Such compounds have been synthesized through various routes, showing versatility in their reactions with electrophilic and nucleophilic agents. A notable example is the synthesis of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, which could be prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate. This reactivity opens avenues for further modifications and applications in the development of novel organic compounds (Elnagdi et al., 1988).
Chemical Transformations and Derivative Synthesis
Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and their reactions with substituted benzaldehydes have been explored, leading to the synthesis of 5-arylmethylidene derivatives. Such transformations are crucial for developing compounds with potential biological activities, highlighting the significance of (E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate as a precursor in medicinal chemistry research (Tverdokhlebov et al., 2005).
Novel Compound Synthesis
The synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates through reactions involving thiosemicarbazones and 2-arylidenemalononitriles showcases the potential of these compounds in creating novel thiazolidine derivatives. Such studies not only expand the chemical space of thiazolidines but also provide insights into the structural requirements for specific reactivities and biological activities (Aly et al., 2014).
Green Chemistry Applications
The development of eco-friendly synthesis methods for functionalized (E)-ethyl2-(2-((E)-2-(1-(4-methyl-2-(phenylamino)thiazol-5yl)ethylidene)hydrazinyl)14-oxothiazol-5(4H)-ylidene)acetates via a one-pot, five-component approach using polyethylene glycol highlights the importance of green chemistry principles in research. This method not only provides a sustainable pathway to synthesize complex molecules but also underscores the versatility of (E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate derivatives in modern synthetic chemistry (Sujatha & Vedula, 2019).
Mécanisme D'action
This compound is a complex organic molecule, possibly a derivative of imidazole . Imidazole derivatives are known to have a broad range of chemical and biological properties, and they are key components in a variety of functional molecules used in everyday applications . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
ethyl 2-[4-chloro-2-oxo-5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O4S/c1-2-23-11(20)8-19-12(15)10(24-14(19)22)7-17-18-13(21)9-3-5-16-6-4-9/h3-7H,2,8H2,1H3,(H,18,21)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBPKWYDISCFJU-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzoyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2715687.png)

![1-[2-(2-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2715689.png)



![2-Butyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715696.png)


![3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride](/img/structure/B2715701.png)